molecular formula C9H12ClNOS B2941140 4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole CAS No. 1247108-52-6

4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole

Cat. No.: B2941140
CAS No.: 1247108-52-6
M. Wt: 217.71
InChI Key: AUHLUBPAFLIFGY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a chloromethyl group Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole typically involves multi-component reactions. One common method includes the reaction of a thiazole derivative with chloromethylating agents under controlled conditions. The reaction conditions often require the presence of a base and a solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve a base and a solvent like dichloromethane or ethanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts and specific reaction conditions are required to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring.

Scientific Research Applications

4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the thiazole ring can participate in various non-covalent interactions. These interactions can affect molecular pathways and biological processes, making the compound a subject of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)thiazole: Lacks the cyclobutoxymethyl group, making it less complex.

    2-(Cyclobutoxymethyl)thiazole: Lacks the chloromethyl group, affecting its reactivity.

    Thiazole: The simplest form, without any substituents.

Uniqueness

4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole is unique due to the presence of both the chloromethyl and cyclobutoxymethyl groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-(cyclobutyloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c10-4-7-6-13-9(11-7)5-12-8-2-1-3-8/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHLUBPAFLIFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247108-52-6
Record name 4-(chloromethyl)-2-(cyclobutoxymethyl)thiazole
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